4-Methoxy-2(5H)-furanone

Overview

Description

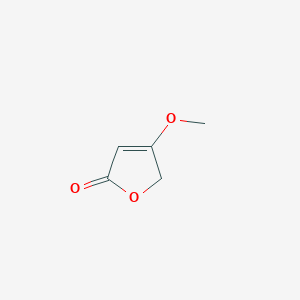

4-Methoxy-2(5H)-furanone is a furanone . It is isolated from Narthecium asiaticum maxim leave samples and is reported to cause nephrotoxicity in cattle .

Synthesis Analysis

4-Methoxy-2(5H)-furanone may be used as a starting reagent in the synthesis of 5-alkylidene 4-methoxy-2(5H)-furanone .Molecular Structure Analysis

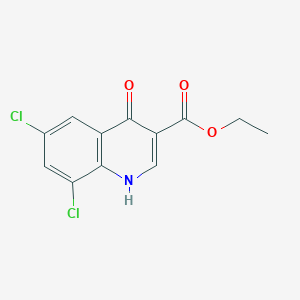

The molecular formula of 4-Methoxy-2(5H)-furanone is C5H6O3 . It has a molecular weight of 114.10 .Physical And Chemical Properties Analysis

4-Methoxy-2(5H)-furanone has a boiling point of 105 °C/0.5 mmHg (lit.) and a melting point of 62-64 °C (lit.) . Its molecular refractivity is 33.4±0.4 cm^3 . The compound has a density of 1.3±0.1 g/cm^3 and a vapor pressure of 0.6±0.4 mmHg at 25°C .Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis Techniques : A notable synthesis approach for 4-methoxycarbonyl-2(5H)-furanone involves formylation and acid-catalyzed transesterification, leading to a 67% global yield (Beltaïef et al., 1997). This method demonstrates the compound's accessibility for further research and application.

Reactivity and Rearrangement : Research by Ohno et al. (1999) illustrates the compound's reactivity, where 4-hydroxy-2-cyclobutenones reacted with PhI(OAc)2, leading to 5-methoxy-2(5H)-furanones. This rearrangement showcases the compound's potential in complex chemical transformations (Ohno, Oguri, & Eguchi, 1999).

Biological and Pharmacological Potential

Anticancer Bioactivity : Yang-Qing Mo et al. (2012) explored the reactions of 5-alkoxy-3,4-dihalo-2(5H)-furanones with secondary amines, finding that some derivatives exhibited significant anticancer bioactivity. This points to potential pharmaceutical applications in cancer treatment (Mo et al., 2012).

Synthesis of Novel Anti-bacterials : Lattmann et al. (2006) demonstrated the synthesis of tri-substituted 2(5H)-furanones, targeting MRSA. This research suggests the compound's relevance in developing new antibacterial agents (Lattmann et al., 2006).

Flavor and Aroma Applications

Key Flavor Compounds in Fruits : Schwab (2013) highlighted that 4-methoxy-2(5H)-furanone derivatives like Furaneol® and its methyl ether are key flavor compounds in many fruits. This underscores the compound's significance in the food industry for enhancing flavor profiles (Schwab, 2013).

Historical and Commercial Significance : Kallio (2018) provided a historical review of mesifurane, a 4-methoxy-2(5H)-furanone derivative, detailing its importance in flavors and fragrances and its considerable commercial value (Kallio, 2018).

Miscellaneous Applications

Advanced Organic Synthesis : Feringa and Lange (1988) described the synthesis of enantiomerically pure 5-menthyloxy-2(5H)-furanones, which are valuable in creating homochiral synthons. This research illustrates the compound's utility in sophisticated organic synthesis (Feringa & Lange, 1988).

Applications in Material Science : Kurbangalieva et al. (2016) explored the base-catalyzed reaction of 2(5H)-furanones, resulting in the synthesis of S,O-macroheterocyclic compounds. This could have implications in the field of material science, particularly in the creation of novel macroheterocyclic materials (Kurbangalieva et al., 2016).

properties

IUPAC Name |

3-methoxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYDEHILKLSVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349193 | |

| Record name | 4-Methoxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2(5H)-furanone | |

CAS RN |

69556-70-3 | |

| Record name | 4-Methoxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the toxicological profile of 4-Methoxy-2(5H)-furanone?

A: While its isomer, 3-Methoxy-2(5H)-furanone, is a known nephrotoxin found in plants like Narthecium ossifragum and Narthecium asiaticum Maxim, research indicates that 4-Methoxy-2(5H)-furanone does not exhibit the same toxicity. Studies in goats showed that 4-Methoxy-2(5H)-furanone did not cause kidney damage even at doses as high as 60 mg/kg live weight, unlike its isomer which induced nephrotoxicity at significantly lower doses [].

Q2: Has 4-Methoxy-2(5H)-furanone been found in any natural sources?

A: Yes, 4-Methoxy-2(5H)-furanone has been identified in Narthecium asiaticum Maxim leaves, alongside its toxic isomer 3-Methoxy-2(5H)-furanone and another furanone derivative, 5-hydroxy-4-methoxy-2(5H)-furanone [].

Q3: Are there any synthetic routes to produce 4-Methoxy-2(5H)-furanone derivatives?

A: Research describes the synthesis of various 4-Methoxy-2(5H)-furanone derivatives. One example is the reaction of cis-dihydroxykawainol with potassium hydroxide in methanol, which yields a mixture of erythro- and threo-butenolides through a ring contraction process []. These butenolides are structurally related to 4-Methoxy-2(5H)-furanone and highlight potential synthetic pathways for its derivatives.

Q4: Are there any analytical techniques available to differentiate between 4-Methoxy-2(5H)-furanone and its isomer 3-Methoxy-2(5H)-furanone?

A: While specific analytical methods were not described in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to differentiate between the two isomers []. These techniques allow for the precise determination of the structural differences, confirming the position of the methoxy group on the furanone ring.

Q5: Are there any known applications of 4-Methoxy-2(5H)-furanone in organic synthesis?

A: Although specific applications of 4-Methoxy-2(5H)-furanone were not detailed in the provided research, its structure suggests potential as a building block in organic synthesis. For instance, the related compound 4-methoxy-2(5H)-furanone served as a starting material in the total synthesis of the antitumor agent roseophilin [], highlighting the potential utility of such furanone derivatives in complex molecule synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)